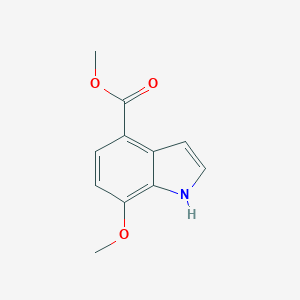
Methyl 7-methoxy-1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-methoxy-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Chemical Reactions Analysis
“Methyl 7-methoxy-1H-indole-4-carboxylate” can act as a reactant for the preparation of various compounds. For instance, it can be used for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It can also be used for the preparation of cytotoxic agents against multidrug-resistant cancer cells .Physical And Chemical Properties Analysis
“Methyl 7-methoxy-1H-indole-4-carboxylate” is a solid compound with a melting point of 68-71°C . Its empirical formula is C10H9NO2, and its molecular weight is 175.18 . The compound has a density of 1.126 g/mL at 25 °C .Applications De Recherche Scientifique
Indole Synthesis
Indole compounds, including derivatives like Methyl 7-methoxy-1H-indole-4-carboxylate, are of significant interest in organic chemistry due to their presence in a wide range of natural products and pharmaceuticals. The synthesis of indoles has been a key area of research, aiming to develop efficient and versatile methods. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a framework for classifying all indole syntheses methods. This classification is crucial for understanding the strategic approaches to constructing the indole nucleus, which is foundational for synthesizing specific derivatives like Methyl 7-methoxy-1H-indole-4-carboxylate (Taber & Tirunahari, 2011).
Pharmacological Applications
Indole derivatives exhibit a wide range of pharmacological activities. For instance, osthole, a coumarin derivative found in several medicinal plants, demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These activities are attributed to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlighting the therapeutic potential of indole derivatives in multitarget alternative medicine (Zhang et al., 2015).
Industrial Applications
Indole derivatives also find applications in industrial settings. For example, the synthesis of fatty acid methyl esters, which are crucial in biodiesel production, can be catalyzed by derivatives of indoles. Bannon et al. (1982) discuss the development of rapid procedures for methanolysis of fats and oils, a process that could potentially be optimized by employing catalysts derived from indole compounds, showcasing the utility of such derivatives in enhancing industrial chemical processes (Bannon et al., 1982).
Safety And Hazards
“Methyl 7-methoxy-1H-indole-4-carboxylate” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment such as dust masks, eyeshields, and gloves .
Propriétés
IUPAC Name |
methyl 7-methoxy-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQIHFLPLWQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1H-indole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)
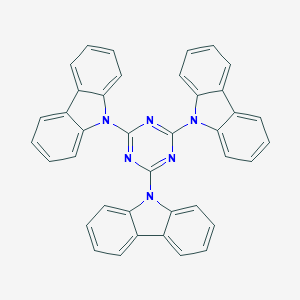
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
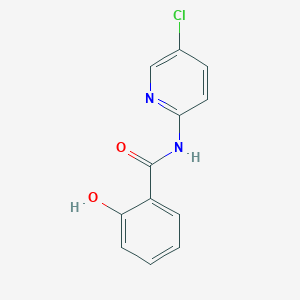
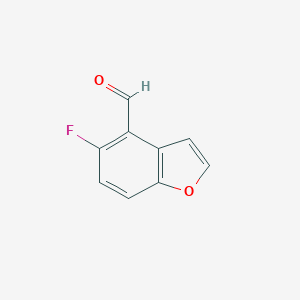
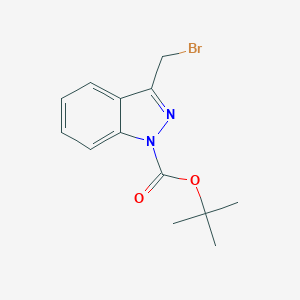
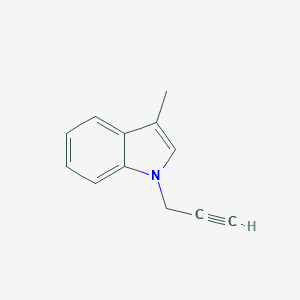
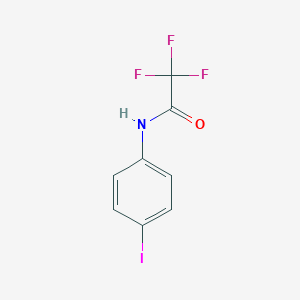
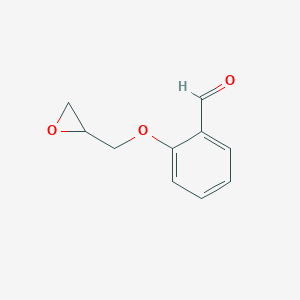
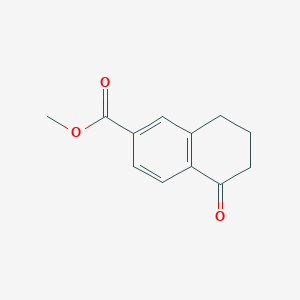
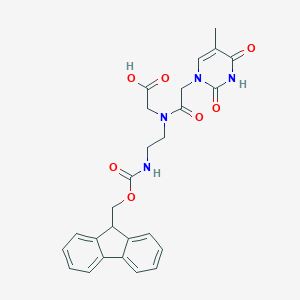
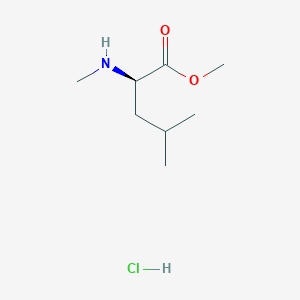
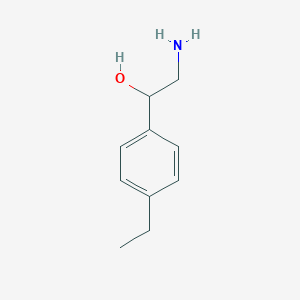
![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)